

5-benzylthiazolidine-2,4-dione basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-benzylthiazolidine-2,4-dione

Cat. No.: B3032654

[Get Quote](#)

An In-Depth Technical Guide to the Core Properties of **5-Benzylthiazolidine-2,4-dione**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazolidine-2,4-dione (TZD) scaffold is a cornerstone in medicinal chemistry, renowned for its "privileged" structure that allows for diverse biological activities. While the class is famously associated with the glitazone antidiabetic drugs, its therapeutic potential is far broader. This guide focuses on a specific derivative, **5-benzylthiazolidine-2,4-dione**, a molecule that bridges the classic TZD profile with unique inhibitory capacities. We will dissect its fundamental physicochemical properties, outline its synthetic pathway with actionable protocols, and explore its multifaceted biological activities and mechanisms of action, providing a comprehensive resource for researchers aiming to leverage this scaffold in drug discovery and development.

Core Physicochemical Properties

5-Benzylthiazolidine-2,4-dione is the saturated counterpart to the more commonly synthesized 5-benzylidene derivative. This saturation at the exocyclic carbon linker is a critical structural modification that significantly influences its steric and electronic properties, thereby altering its interaction with biological targets. The core properties are summarized below.

Property	Value	Source
IUPAC Name	5-benzyl-1,3-thiazolidine-2,4-dione	[1]
Molecular Formula	C ₁₀ H ₉ NO ₂ S	[1]
Molecular Weight	207.25 g/mol	[1]
CAS Number	33321-31-2	[1]
XLogP3	1.3	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	2	[1]
Rotatable Bonds	2	[1]

Note: Experimental data such as melting point and solubility for **5-benzylthiazolidine-2,4-dione** are not widely published. For context, the parent thiazolidine-2,4-dione has a melting point of 123-125°C, while its unsaturated precursor, (Z)-5-benzylidenethiazolidine-2,4-dione, has a reported melting point of 240-242°C.[\[2\]](#)

Synthesis and Chemical Workflow

The synthesis of **5-benzylthiazolidine-2,4-dione** is a well-defined, three-stage process. The causality behind this workflow is the sequential construction of the heterocyclic core, introduction of the benzylidene moiety via a robust condensation reaction, and a final reduction to achieve the target saturated linker.

Stage 1: TZD Core Synthesis

Chloroacetic Acid +
Thiourea

Reflux in HCl

Thiazolidine-2,4-dione (TZD)

Stage 2: Knoevenagel Condensation

Benzaldehyde

TZD

Piperidine catalyst
Reflux in Ethanol

(Z)-5-Benzylidenethiazolidine-
2,4-dione

Stage 3: Exocyclic Bond Reduction

(Z)-5-Benzylidenethiazolidine-
2,4-dione

Catalytic Hydrogenation
or Chemical Reduction (e.g., LiBH4)

5-Benzylthiazolidine-2,4-dione
(Target Compound)

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **5-benzylthiazolidine-2,4-dione**.

Detailed Experimental Protocol: Knoevenagel Condensation

This protocol describes the synthesis of the key intermediate, (Z)-5-benzylidenethiazolidine-2,4-dione. The choice of a base catalyst like piperidine is crucial as it deprotonates the active methylene group at the C-5 position of the TZD ring, creating a nucleophile that attacks the electrophilic carbonyl carbon of benzaldehyde.

Materials:

- Thiazolidine-2,4-dione (2.5 g, 21.36 mmol)
- Benzaldehyde (2.27 g, 21.36 mmol)
- Piperidine (1.2 g, 14.11 mmol)
- Ethanol (150 mL)
- Acetic Acid (for acidification)
- Deionized Water

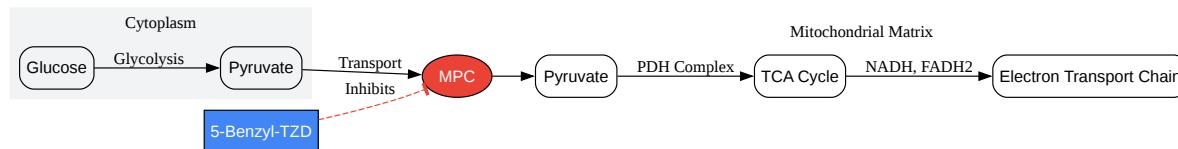
Procedure:

- Combine thiazolidine-2,4-dione (1), benzaldehyde, piperidine, and ethanol in a round-bottom flask equipped with a reflux condenser.[3]
- Heat the reaction mixture to reflux with continuous stirring for 8-9 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Chloroform: Methanol 9:1).[3]
- Upon completion, allow the reaction mixture to cool to room temperature.
- Pour the cooled mixture into cold water and acidify with acetic acid to a pH of ~6.[3]
- The resulting precipitate is the crude product. Filter the solid using a Büchner funnel and wash with cold water.

- The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure (Z)-5-benzylidenethiazolidine-2,4-dione.[2][3]

Reduction to 5-Benzylthiazolidine-2,4-dione

The conversion of the benzylidene intermediate to the final benzyl product involves the reduction of the exocyclic C=C double bond. This step is critical as it changes the geometry of the C-5 substituent from planar to tetrahedral.


- Catalytic Hydrogenation:** A standard and effective method involves the catalytic hydrogenation of the 5-benzylidene derivative.[4] This is typically performed using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere in a suitable solvent like ethanol or ethyl acetate.
- Chemical Reduction:** Alternatively, chemical reducing agents can be employed. For instance, lithium borohydride (LiBH₄) has been reported for the regiospecific reduction of 5-benzylidenethiazolidine-2,4-diones.[5]

Biological Activities and Mechanisms of Action

The TZD scaffold is pleiotropic, interacting with a wide array of biological targets. The 5-benzyl derivative and its close analogs are implicated in several key pathways.

Inhibition of the Mitochondrial Pyruvate Carrier (MPC)

A primary mechanism of action distinguishing 5-benzyl and 5-benzylidene TZDs from classic glitazones is the inhibition of the Mitochondrial Pyruvate Carrier (MPC). The MPC is a crucial transporter responsible for moving pyruvate from the cytoplasm into the mitochondrial matrix, a rate-limiting step for its entry into the TCA cycle.

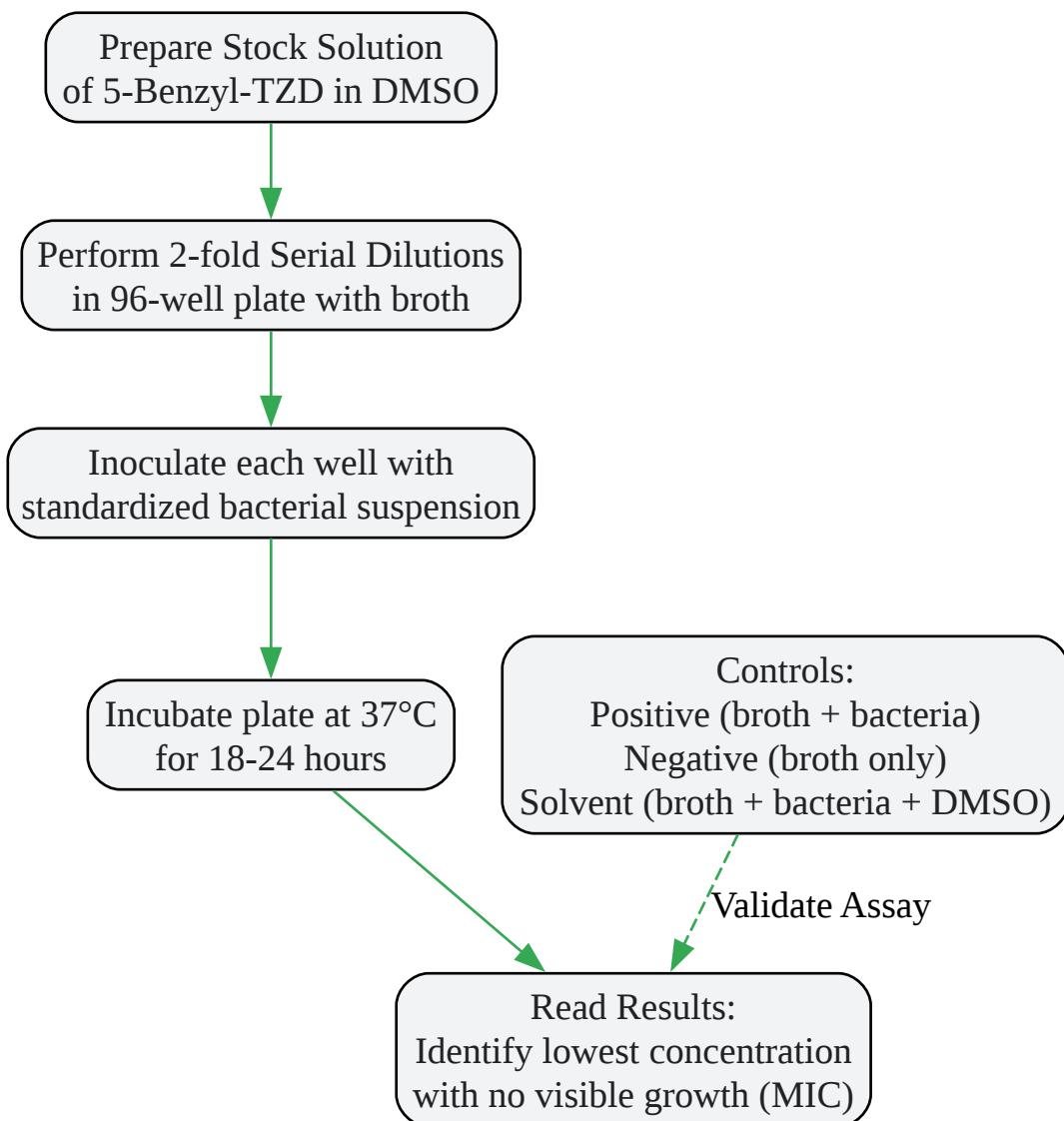
[Click to download full resolution via product page](#)

Caption: Inhibition of Mitochondrial Pyruvate Carrier (MPC) by 5-Benzyl-TZD.

Studies have shown that 5-benzylidene and 5-benzyl TZD derivatives inhibit mitochondrial respiration.^[4] Specifically, compared to the saturated 5-benzyl derivatives, the unsaturated 5-benzylidene compounds showed a more potent inhibitory capacity on mitochondrial respiration, with some analogs comparing well to the known MPC inhibitor UK5099.^[4] This inhibition redirects metabolic flux away from mitochondrial pyruvate oxidation, a mechanism with therapeutic potential in metabolic diseases and certain cancers.

Anticancer and Antimicrobial Potential

The TZD scaffold is a versatile pharmacophore for developing anticancer and antimicrobial agents.


- **Anticancer Activity:** Numerous 5-benzylidene TZD derivatives exhibit significant antiproliferative activity against a wide panel of human cancer cell lines, including leukemia, lung cancer, colon cancer, and breast cancer.^{[6][7][8]} The mechanisms often involve the modulation of key signaling pathways related to cell proliferation and apoptosis.
- **Antimicrobial Activity:** TZD derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.^{[3][8]} The mechanism is thought to involve the inhibition of essential bacterial enzymes, such as the Mur ligase family, which are critical for peptidoglycan synthesis.^[5]

Other Bioactivities

- **PPAR-γ Agonism:** While the primary antidiabetic effect of glitazones is mediated by potent activation of the nuclear receptor PPAR-γ, 5-benzylidene derivatives are generally weaker activators.^[5] This suggests that their metabolic effects may arise from different mechanisms, such as MPC inhibition.
- **Enzyme Inhibition:** Various derivatives have been shown to inhibit other enzymes, including tyrosinase (implicated in melanin production) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.^[9]

Key Experimental Workflow: Antimicrobial Susceptibility Testing

To assess the antimicrobial potency of **5-benzylthiazolidine-2,4-dione**, a Minimum Inhibitory Concentration (MIC) assay is a standard, self-validating system.

[Click to download full resolution via product page](#)

Caption: Workflow for MIC determination via broth microdilution.

Protocol: Broth Microdilution for MIC Determination

Materials:

- Synthesized **5-benzylthiazolidine-2,4-dione**
- 96-well microtiter plates
- Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Standardized bacterial inoculum ($\sim 5 \times 10^5$ CFU/mL)
- DMSO (for stock solution)
- Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

- Prepare a stock solution of the test compound in DMSO (e.g., 1 mg/mL).
- Dispense 50 μ L of sterile broth into all wells of a 96-well plate.
- Add 50 μ L of the compound stock solution to the first well of a row and mix.
- Perform a two-fold serial dilution by transferring 50 μ L from the first well to the second, and so on, discarding the final 50 μ L from the last well.
- Inoculate each well (except the negative control) with 50 μ L of the standardized bacterial suspension.
- Include controls: a positive control (broth + inoculum), a negative control (broth only), and a solvent control (broth + inoculum + highest concentration of DMSO used).
- Seal the plate and incubate at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[\[10\]](#)

Conclusion

5-Benzylthiazolidine-2,4-dione represents a significant evolution from the classic glitazone structure. While retaining the versatile TZD core that imparts broad biological potential, its unique saturation and substitution pattern directs its activity toward novel targets like the mitochondrial pyruvate carrier. Its accessible synthesis and multifaceted bioactivities—spanning metabolic regulation, oncology, and infectious disease—make it a compelling scaffold for further investigation. This guide provides the foundational chemical and biological insights necessary for researchers to explore and exploit the therapeutic promise of this important heterocyclic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Benzyl-1,3-thiazolidine-2,4-dione | C10H9NO2S | CID 3157013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Benzylidene-2,4-thiazolidinedione | C10H7NO2S | CID 199154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research aston.ac.uk [research aston.ac.uk]
- 10. 5-Benzyliden-2-(5-methylthiazol-2-ylmino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies [mdpi.com]

- To cite this document: BenchChem. [5-benzylthiazolidine-2,4-dione basic properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3032654#5-benzylthiazolidine-2-4-dione-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com